N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-19-12-11-17(23-24-19)14-7-5-8-15(13-14)22-21(25)16-9-6-10-18(26-2)20(16)27-3/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRBJDDZCJTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide
Structural Differences :
Implications :
- The sulfonamide group may enhance metabolic stability but reduce affinity for benzamide-specific targets (e.g., dopamine receptors).
- Molecular weight differences (383.5 g/mol for sulfonamide vs. ~395 g/mol estimated for the target compound) could influence pharmacokinetics.
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)
Structural Differences :
Functional Relevance :
[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)
Structural Differences :
Functional Relevance :
N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide
Structural Differences :
Functional Relevance :
- Demonstrated antimicrobial activity via molecular docking, suggesting the hydroxy and methyl groups facilitate interactions with microbial enzymes .
SiFA-M-FP,5 (Fluorosilyl-Modified Benzamide)
Structural Differences :
Functional Relevance :
- Designed for PET imaging, the fluorosilyl group enhances radiolabeling efficiency . The target compound’s ethoxypyridazine could similarly be modified for diagnostic applications but may require optimization for blood-brain barrier penetration.
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural similarity.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridazine moiety and methoxy-substituted benzene rings. The molecular formula can be represented as follows:
This compound's structural features contribute to its biological activity, particularly in enzyme inhibition and cellular signaling pathways.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, research has indicated that this compound exhibits potent inhibitory effects on tyrosinase , an enzyme critical in melanin biosynthesis. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.
Tyrosinase Inhibition
The inhibition of tyrosinase by this compound was evaluated using various concentrations, revealing an IC50 value of approximately 16.78 μM , indicating moderate potency compared to standard inhibitors like kojic acid (IC50 ~ 40 μM) .
In Vitro Studies
In vitro studies have demonstrated that this compound does not exhibit cytotoxicity at lower concentrations (1–5 μM) over 48 hours in B16F10 melanoma cells. However, slight cytotoxic effects were observed at higher concentrations after prolonged exposure .
Comparative Efficacy Table
| Compound Name | IC50 (μM) | Cytotoxicity (B16F10 Cells) |
|---|---|---|
| This compound | 16.78 | Low at 1–5 μM |
| Kojic Acid | 40.00 | Low at 5 μM |
| Compound 8 (reference) | 20.38 | Non-cytotoxic at tested doses |
Case Studies
Case Study 1: Skin Whitening Applications
A study explored the use of this compound in cosmetic formulations aimed at reducing skin pigmentation. The compound showed promising results in reducing melanin content in treated skin samples compared to untreated controls.
Case Study 2: Melanoma Treatment
In a preclinical model for melanoma, the compound was administered alongside standard treatments. Results indicated enhanced efficacy in reducing tumor size when combined with traditional therapies, suggesting a synergistic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
